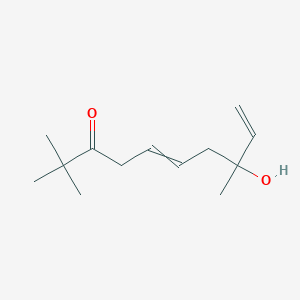
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a hydroxyl group and a ketone group, along with two double bonds in its deca-5,9-dien structure
Preparation Methods
The synthesis of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be compared with similar compounds like:
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-2-one: Differing by the position of the ketone group.
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-4-one: Differing by the position of the ketone group.
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-6-one:
Properties
CAS No. |
83040-92-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
8-hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one |
InChI |
InChI=1S/C13H22O2/c1-6-13(5,15)10-8-7-9-11(14)12(2,3)4/h6-8,15H,1,9-10H2,2-5H3 |
InChI Key |
YPYZNPYPMMYZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC=CCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
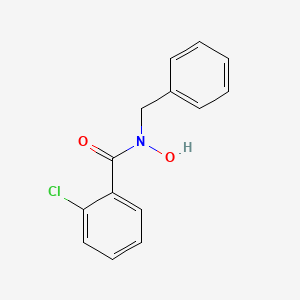
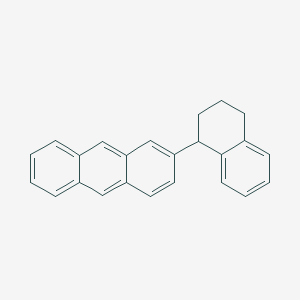
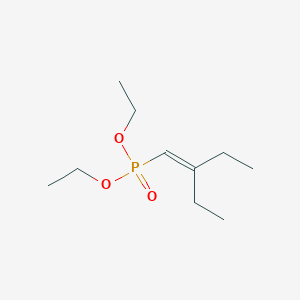

![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
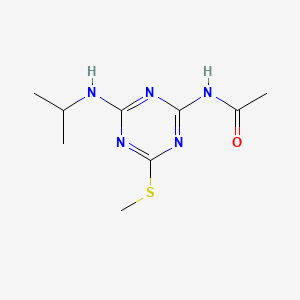
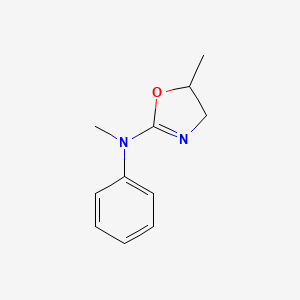
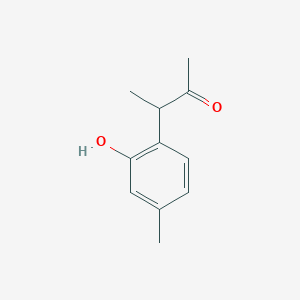
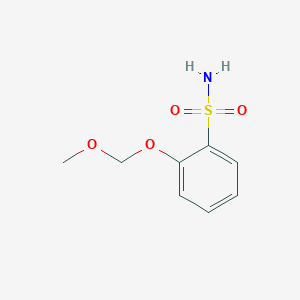
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
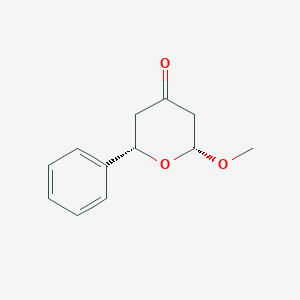

![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
